N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide
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Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an oxolane ring and a carboxamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethyl group is added to a phenyl ring.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a diol or a halohydrin.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or the ethyl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: It can be investigated for its potential therapeutic effects in various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The ethylphenyl group can contribute to the compound’s hydrophobic interactions, affecting its overall bioactivity.
Comparison with Similar Compounds
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide can be compared with other thiazole derivatives, such as:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-[4-(4-phenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide: Lacks the ethyl group, which may affect its biological activity.
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide: Contains a chlorine atom, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H18N2O2S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-2-11-5-7-12(8-6-11)13-10-21-16(17-13)18-15(19)14-4-3-9-20-14/h5-8,10,14H,2-4,9H2,1H3,(H,17,18,19) |
InChI Key |
FGKVSHKADMZXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCO3 |
Origin of Product |
United States |
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